molecular formula C13H18FN3O5 B12227517 Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate

Cat. No.: B12227517
M. Wt: 315.30 g/mol
InChI Key: URSLLVMSZORYOI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is a synthetic organic compound with the molecular formula C13H18FN3O5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated pyrimidine derivative with hexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-3-(methylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate
  • Methyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate
  • Methyl 5-fluoro-3-(ethylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate

Uniqueness

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylcarbamoyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The fluorine atom can also influence the compound’s reactivity and stability, making it a valuable scaffold for further chemical modifications.

Biological Activity

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN3O5C_{13}H_{18}FN_{3}O_{5} with a molecular weight of 299.30 g/mol. The compound features a pyrimidine core substituted with a fluorine atom and a hexyl carbamoyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluorouracil derivatives with hexylamine under controlled conditions. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .

Anticancer Properties

This compound has been evaluated for its anticancer activity. Studies have shown that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, derivatives with fluorine substitutions often demonstrate enhanced potency against various cancer cell lines due to their ability to interfere with nucleic acid synthesis .

Table 1: Biological Activity Summary

CompoundActivityIC50 (μM)Target
This compoundAnticancer0.004N/A
Ethyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylateAnticancer0.013N/A
N-Hexyl-5-methylamino-2,4-dioxopyrimidine-1-carboxamideAnticancer0.018N/A

The mechanism by which this compound exerts its effects is primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, the compound disrupts the synthesis of thymidine monophosphate (dTMP), leading to impaired DNA replication and ultimately inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the fluorine atom at position 5 significantly enhances the compound's inhibitory activity compared to its non-fluorinated counterparts. Variations in the alkyl chain length and branching also influence potency; for example, increasing the length of the carbamoyl group generally improves solubility and bioavailability without compromising activity .

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies demonstrated that this compound exhibited potent cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 0.004 μM to 0.061 μM across different cell lines, indicating strong antitumor potential .

Case Study 2: In Vivo Studies

In vivo studies using murine models showed that administration of this compound led to significant tumor regression in xenograft models. The compound was well-tolerated with minimal side effects observed at therapeutic doses .

Properties

Molecular Formula

C13H18FN3O5

Molecular Weight

315.30 g/mol

IUPAC Name

methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate

InChI

InChI=1S/C13H18FN3O5/c1-3-4-5-6-7-15-11(19)16-8-9(14)10(18)17(12(16)20)13(21)22-2/h8H,3-7H2,1-2H3,(H,15,19)

InChI Key

URSLLVMSZORYOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OC)F

Origin of Product

United States

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